2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

RP‑HPLC Atorvastatin impurity profiling Fluorine‑mediated retention

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 1403667-07-1) is a fluorinated, dichlorinated aryl ketone formally classified as an atorvastatin process-related impurity (designated Atorvastatin Impurity 28 or 14, depending on the pharmacopoeial listing). With a molecular formula of C₁₄H₉Cl₂FO, a molecular weight of 283.13 g·mol⁻¹, and a calculated XLogP of 4.5, it is employed as a key reference standard for analytical method development, method validation, and quality control release testing of atorvastatin calcium active pharmaceutical ingredient and finished dosage forms.

Molecular Formula C14H9Cl2FO
Molecular Weight 283.1 g/mol
CAS No. 1403667-07-1
Cat. No. B1461096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
CAS1403667-07-1
Molecular FormulaC14H9Cl2FO
Molecular Weight283.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)(Cl)Cl
InChIInChI=1S/C14H9Cl2FO/c15-14(16,11-4-2-1-3-5-11)13(18)10-6-8-12(17)9-7-10/h1-9H
InChIKeyNHWFNDBTRRTXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 1403667-07-1) – A Structurally Distinct Atorvastatin Process Intermediate and Reference Standard


2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 1403667-07-1) is a fluorinated, dichlorinated aryl ketone formally classified as an atorvastatin process-related impurity (designated Atorvastatin Impurity 28 or 14, depending on the pharmacopoeial listing) [1]. With a molecular formula of C₁₄H₉Cl₂FO, a molecular weight of 283.13 g·mol⁻¹, and a calculated XLogP of 4.5, it is employed as a key reference standard for analytical method development, method validation, and quality control release testing of atorvastatin calcium active pharmaceutical ingredient and finished dosage forms . Its structural signature – a 4-fluorophenyl ketone bearing a gem‑dichloro group – gives it unique chromatographic and spectroscopic features that are critical for selective impurity profiling in regulated pharmaceutical environments.

Why a Generic Atorvastatin Impurity Standard Cannot Substitute for 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone in Regulated Analytical Methods


Interchanging atorvastatin impurity reference standards without verifying structural identity leads to severe chromatographic co‑elution, erroneous quantitation, and regulatory non‑compliance. The dichloro‑fluorophenyl motif of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone imparts a distinct UV absorption profile and a unique reversed‑phase retention behavior relative to non‑fluorinated or differently halogenated analogs [1]. Substituting with a generic “dichloro impurity” such as 2,2‑dichloro‑1,2‑diphenylethanone (Impurity 46) results in a different relative retention time and mass spectrometric signal, causing inaccurate system suitability tests and failure of International Council for Harmonisation (ICH) Q3A thresholds. The following quantitative evidence precisely documents where this compound diverges from its closest comparators, enabling a data‑driven procurement decision.

Quantitative Performance Differentiation of 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone Against Closest Atorvastatin Process Analogs


Chromatographic Selectivity: Fluorine-Driven Increase in Reversed-Phase Retention vs. Non‑Fluorinated Analog

The 4‑fluoro substituent in 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone increases hydrophobicity relative to the non‑fluorinated congener 2,2‑dichloro‑1,2‑diphenylethanone (Atorvastatin Impurity 46). This translates into a longer reversed‑phase HPLC retention time, enabling baseline resolution from the parent drug atorvastatin (log P ≈ 5.4) and from the des‑fluoro impurity [1]. The validated RP‑HPLC method confirms that the compound elutes as a well‑resolved peak, with a retention factor (k) approximately 0.3–1.0 units higher than the des‑fluoro analog under C18/acetonitrile‑phosphate buffer gradients, ensuring specific identification in quality control panels .

RP‑HPLC Atorvastatin impurity profiling Fluorine‑mediated retention

UV Spectral Differentiation: Bathochromic Shift and Hyperchromic Effect of the 4‑Fluorobenzoyl Chromophore

The 4‑fluorobenzoyl moiety in 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone induces a modest bathochromic shift and increased molar absorptivity compared to the non‑fluorinated analog, which contains a plain benzoyl group. The fluorine atom extends conjugation slightly, shifting the π→π* transition ≈ 2–5 nm to longer wavelength and raising the specific absorbance at the detection wavelength [1]. This difference permits selective quantification at 250–255 nm where the des‑fluoro impurity exhibits significantly lower absorptivity, thereby improving signal‑to‑noise ratio in impurity assays.

UV‑Vis spectrophotometry Atorvastatin impurity detection Fluorine‑substituent effect

Mass Spectrometric Ionization and Fragmentation Signature: Unique [M+H]⁺ and Isotopic Pattern for Fluorinated Impurity Identification

The presence of one fluorine and two chlorine atoms creates a distinctive isotopic cluster in the mass spectrum of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone. The monoisotopic mass is 282.00145 Da; the [M+H]⁺ ion appears at m/z 283.0088 (calculated). In contrast, the des‑fluoro analog (2,2‑dichloro‑1,2‑diphenylethanone) has a monoisotopic mass of 264.0109 Da and an [M+H]⁺ ion at m/z 265.0182 [1]. The dichloro pattern generates M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1, while the fluorine atom adds an additional 18.998 Da mass shift, making the target compound easily distinguishable in both full‑scan MS and selected ion monitoring (SIM) modes .

LC‑MS/MS Atorvastatin impurity identification Isotopic pattern recognition

Procurement-Ready Purity and Characterization: Vendor-Provided Batch‑Specific Certificate of Analysis vs. Uncharacterized Analogs

Multiple reputable vendors (Bidepharm, BOC Sciences, SynZeal) supply 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone with a certified purity of ≥95% (typically 95–98%) and provide batch‑specific Certificates of Analysis (CoA) that include HPLC purity, NMR, and MS data [1]. In contrast, the non‑fluorinated analog 2,2‑dichloro‑1,2‑diphenylethanone is often offered at lower purity grades (e.g., 95% without orthogonal verification) and may lack the same level of regulatory‑ready documentation. The availability of a fully characterized, batch‑traceable reference standard is a prerequisite for ICH Q2(R1) analytical method validation and ICH Q7 GMP compliance.

Reference standard procurement Atorvastatin impurity Certificate of Analysis

Evidence‑Based Application Domains for 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone in Pharmaceutical Quality Control and Synthetic Process Development


Chromatographic System Suitability and Peak Identification in Pharmacopoeial Atorvastatin Monographs

The validated RP‑HPLC method for atorvastatin impurity analysis relies on the unique retention and UV absorption of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone to establish system suitability criteria, including resolution between atorvastatin and its key impurities [1]. Procuring the correct fluorinated impurity standard ensures accurate peak identification and prevents mis‑assignment that would invalidate batch release tests.

LC‑MS/MS Confirmation of Atorvastatin Process Impurities During ANDA Regulatory Filing

The distinct isotopic cluster and exact mass of 2,2‑dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone serve as a diagnostic ion signature in LC‑MS/MS methods, enabling unambiguous confirmation of this impurity in atorvastatin drug substance per ICH Q3A thresholds . The compound's fluorine atom provides a 17.99 Da mass shift relative to its des‑fluoro analog, giving definitive mass spectrometric evidence of process-related contamination.

Synthetic Route Scouting and Diketone Intermediate Optimization in Atorvastatin Manufacturing

This compound is a critical intermediate in the patented preparation of 4‑fluoro‑α‑[2‑methyl‑1‑oxopropyl]‑γ‑oxo‑N‑β‑diphenylbenzene butane amide, the diketone intermediate of atorvastatin [2]. Its availability as a high‑purity, well‑characterized substance allows process chemistry teams to study reaction intermediates, optimize synthetic pathways, and quantify carry‑over impurities during scale‑up.

Reference Standard Procurement for GMP Quality Control Laboratories

Laboratories performing atorvastatin impurity profiling under GMP conditions require a reference standard with full traceability and batch‑specific CoA. 2,2‑Dichloro‑1‑(4‑fluorophenyl)‑2‑phenylethanone is supplied with HPLC, NMR, and mass spectrometry characterization data, meeting the documentation requirements of ICH Q7 and enabling direct use in method validation protocols without additional in‑house characterization [3].

Quote Request

Request a Quote for 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.